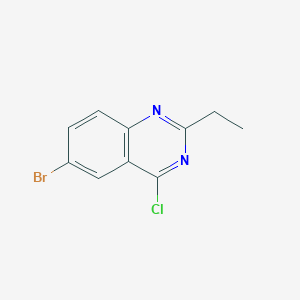

6-Bromo-4-chloro-2-ethylquinazoline

Description

Overview of the Quinazoline (B50416) Heterocyclic System

The fundamental structure of quinazoline is a bicyclic aromatic heterocycle, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This arrangement of atoms confers a unique electronic and structural profile, making it a versatile building block in organic synthesis. The presence of two nitrogen atoms within the six-membered ring system, specifically at positions 1 and 3, gives rise to its classification as a 1,3-diazanaphthalene. mdpi.com The parent quinazoline is a crystalline solid, but it is the vast array of substituted derivatives that has captured the attention of medicinal chemists.

The quinazoline ring system is planar and its derivatives can be synthesized through various established chemical reactions. These synthetic routes often allow for the introduction of a wide range of functional groups at different positions on the bicyclic core, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Importance of Quinazoline Derivatives as Bioactive Compounds

The significance of the quinazoline scaffold in medicinal chemistry cannot be overstated. Its derivatives have been shown to exhibit a remarkable breadth of biological activities, positioning them as privileged structures in drug discovery. mdpi.com The therapeutic applications of quinazoline-based compounds are extensive and include roles as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. mdpi.com

Several quinazoline derivatives have been successfully developed into clinically approved drugs. For instance, Gefitinib (B1684475) and Erlotinib are well-known anticancer agents that function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibitory action is a common mechanism for many bioactive quinazolines. The versatility of the quinazoline core allows for the design of molecules that can interact with a variety of biological targets with high affinity and selectivity.

Contextualizing 6-Bromo-4-chloro-2-ethylquinazoline within the Quinazoline Class

The bromo and chloro substituents are halogens, which are known to influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

The ethyl group at the 2-position is a small alkyl group that can also impact the compound's steric and electronic properties.

Due to the limited specific data on this compound, the following sections will provide a more generalized overview based on the established chemistry and biological activities of the quinazoline class, with inferences made about the potential of this specific derivative.

Detailed Research Findings

As of the current body of scientific literature, specific research findings on this compound are not available. The synthesis and biological evaluation of this exact compound have not been detailed in published papers or patents.

However, we can infer potential research directions based on related structures. For example, the synthesis of 6-bromo-4-chloroquinoline, a related heterocyclic compound, has been documented and often involves the cyclization of a substituted aniline (B41778) derivative followed by chlorination. google.comatlantis-press.com A similar synthetic strategy could potentially be adapted for the synthesis of this compound.

The biological activity of quinazolines is highly dependent on the nature and position of their substituents. Research on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines has shown cytotoxic activity against human cancer cell lines, highlighting the potential of the 6-bromo quinazoline scaffold in oncology research. mdpi.com Furthermore, the presence of a chloro group at the 4-position often serves as a reactive handle for the introduction of various nucleophiles to generate libraries of new derivatives with diverse biological activities.

Given this context, this compound represents a novel chemical entity that warrants future investigation. Its synthesis and subsequent biological screening could uncover new pharmacological properties, contributing to the ever-expanding field of medicinal chemistry.

Data Tables

Due to the absence of specific experimental data for this compound, data tables for this compound cannot be generated. However, for illustrative purposes, a table of related quinazoline derivatives and their documented biological activities is presented below.

| Compound Name | Substituents | Documented Biological Activity |

| Gefitinib | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy) | Anticancer (EGFR inhibitor) |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | Anticancer (EGFR inhibitor) |

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | 6-bromo, 2-(pyridin-3-yl) | Cytotoxic against cancer cells mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrClN2 |

|---|---|

Molecular Weight |

271.54 g/mol |

IUPAC Name |

6-bromo-4-chloro-2-ethylquinazoline |

InChI |

InChI=1S/C10H8BrClN2/c1-2-9-13-8-4-3-6(11)5-7(8)10(12)14-9/h3-5H,2H2,1H3 |

InChI Key |

DCNPUBMFLMGIEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 Chloro 2 Ethylquinazoline and Analogues

Retrosynthetic Analysis and Precursor Identification for 6-Bromo-4-chloro-2-ethylquinazoline

A retrosynthetic analysis of this compound (I) suggests a logical disconnection strategy that leads to readily available precursors. The primary disconnection can be made at the C4-Cl bond, leading to the key intermediate 6-bromo-2-ethylquinazolin-4(3H)-one (II). This quinazolinone is a stable, crystalline solid that can be synthesized through several classical methods.

Further disconnection of the quinazolinone ring of intermediate (II) points to two main synthetic pathways. The most common approach involves the formation of the N1-C2 and C4-N3 bonds. This leads back to 5-bromoanthranilic acid (III) and a C2-synthon that can provide the ethyl group, such as propionamide (B166681) or a related derivative. This approach is characteristic of the Niementowski quinazoline (B50416) synthesis.

An alternative disconnection breaks the C2-N3 and C4-C4a bonds, suggesting a precursor like N-(2-amino-5-bromobenzoyl)propionamide, which could undergo intramolecular cyclization. However, the former pathway starting from 5-bromoanthranilic acid is generally more convergent and utilizes more common starting materials.

Key Precursors Identified:

5-Bromoanthranilic acid (III): A commercially available substituted anthranilic acid that provides the benzene (B151609) ring and the bromine atom at the desired position.

Propionamide or Propionic Anhydride (B1165640): These reagents can serve as the source for the C2 and the ethyl group of the quinazoline ring.

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂): Standard chlorinating agents used to convert the 4-oxo group of the quinazolinone intermediate into the 4-chloro substituent.

Established Synthetic Routes to this compound

The synthesis of this compound is typically achieved in a two-step process: first, the construction of the 6-bromo-2-ethylquinazolin-4(3H)-one core, followed by chlorination at the 4-position.

Classical Quinazoline Synthesis Approaches

The Niementowski reaction is a cornerstone of classical quinazoline synthesis and is well-suited for the preparation of the key intermediate, 6-bromo-2-ethylquinazolin-4(3H)-one. researchgate.netnih.gov This reaction involves the condensation of an anthranilic acid with an amide at high temperatures. researchgate.net For the target intermediate, 5-bromoanthranilic acid is heated with propionamide, leading to the formation of the quinazolinone ring through a cyclocondensation reaction. The reaction generally proceeds via an o-amidobenzamide intermediate. nih.gov

Alternatively, a two-step variation of this approach can be employed. First, 5-bromoanthranilic acid is acylated with propionic anhydride to form N-(propionyl)-5-bromoanthranilic acid. This intermediate is then reacted with ammonia (B1221849) or a source of ammonia, such as ammonium (B1175870) acetate, to effect cyclization to the desired quinazolinone. This method can sometimes offer better control and yield compared to the direct condensation with an amide.

Halogenation Strategies at Positions 4 and 6

The bromine atom at position 6 is introduced at the start of the synthesis by using 5-bromoanthranilic acid as the precursor. This is a common and efficient strategy, as the bromine atom is stable under the conditions of quinazolinone formation.

The chlorination at position 4 is the final key step in the synthesis of this compound. This is achieved by treating the intermediate, 6-bromo-2-ethylquinazolin-4(3H)-one, with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. The reaction is typically carried out by heating the quinazolinone in neat POCl₃, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction. Thionyl chloride (SOCl₂) can also be used as a chlorinating agent. The mechanism involves the conversion of the 4-oxo group (in its tautomeric 4-hydroxy form) into a good leaving group, which is then displaced by a chloride ion.

Introduction of the Ethyl Group at Position 2

The ethyl group at the C2 position is incorporated during the formation of the quinazolinone ring. As outlined in the classical synthesis approaches (Section 2.2.1), the choice of the C2-building block determines the substituent at this position.

To introduce the ethyl group, one of the following can be used:

Propionamide: In a direct Niementowski reaction with 5-bromoanthranilic acid.

Propionic anhydride or Propionyl chloride: To first acylate the 5-bromoanthranilic acid, followed by cyclization with ammonia.

Ethyl imidates: The condensation of an anthranilic acid with an imidate can also yield a 2-substituted quinazolinone. For the introduction of an ethyl group, an ethyl imidate derivative would be required.

The reaction of 5-bromoanthranilic acid with acetic anhydride to form 6-bromo-2-methyl-3,1-benzoxazin-4-one is a well-documented process. sci-hub.st This benzoxazinone (B8607429) can then react with various nucleophiles. A similar strategy using propionic anhydride would lead to the corresponding 6-bromo-2-ethyl-3,1-benzoxazin-4-one, which upon reaction with ammonia, would yield the desired 6-bromo-2-ethylquinazolin-4(3H)-one intermediate.

Advanced Synthetic Techniques and Green Chemistry Considerations in Quinazoline Synthesis

In recent years, efforts have been made to develop more efficient and environmentally friendly methods for quinazoline synthesis. These advanced techniques can often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the Niementowski quinazoline synthesis, significantly accelerating the reaction. nih.govresearchgate.net The condensation of anthranilic acids with amides, which conventionally requires several hours of heating at high temperatures, can often be completed in minutes under microwave conditions. nih.govsci-hub.st This method not only reduces energy consumption but also can lead to cleaner reactions with fewer byproducts. For the synthesis of 6-bromo-2-ethylquinazolin-4(3H)-one, a mixture of 5-bromoanthranilic acid and propionamide could be subjected to microwave irradiation, likely in a high-boiling polar solvent or under solvent-free conditions, to rapidly produce the intermediate. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of quinazolines, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, scalable production. The synthesis of quinazolinone derivatives has been demonstrated in microfluidic reactors, allowing for precise control over reaction parameters and leading to high yields and purity. researchgate.net This technology could be applied to both the formation of the quinazolinone ring and the subsequent chlorination step.

Green Chemistry Approaches: Beyond microwave and flow synthesis, other green chemistry principles are being applied to quinazoline synthesis. This includes the use of greener solvents, such as water or ionic liquids, and the development of catalytic, atom-economical reactions that minimize waste. organic-chemistry.org For instance, catalyst-free conditions for the synthesis of quinazolinones in water have been reported for certain substrates. organic-chemistry.org While direct application to the specific target molecule may require further research, these approaches represent the future direction of sustainable chemical manufacturing.

Optimization of Reaction Parameters and Process Efficiency for this compound Production

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters at each step. Key variables include temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts.

Table 1: Optimization of Reaction Parameters for the Synthesis of Substituted Quinazolinones

| Step | Parameter | Condition | Effect on Yield/Purity |

| Quinazolinone Formation (Niementowski) | Temperature | 130-180 °C (Conventional) | Higher temperatures can increase reaction rate but may lead to byproducts. |

| 150-220 °C (Microwave) | Allows for rapid heating and shorter reaction times, often improving yields. nih.gov | ||

| Solvent | Solvent-free or high-boiling polar solvents (e.g., DMF, NMP) | Solvent choice can affect solubility of reactants and reaction rate. | |

| Reagent Ratio | Excess amide | Can drive the reaction to completion. | |

| Chlorination | Chlorinating Agent | POCl₃ vs. SOCl₂ | POCl₃ is generally more effective for this transformation. |

| Catalyst | Catalytic DMF or tertiary amine | Can accelerate the chlorination reaction. | |

| Temperature | Reflux | Ensures completion of the reaction. | |

| Work-up | Quenching with ice-water | Decomposes excess POCl₃ and precipitates the product. |

Structure Activity Relationship Sar Studies of 6 Bromo 4 Chloro 2 Ethylquinazoline Derivatives

Influence of Halogen Substituents (Bromine at C6, Chlorine at C4) on Biological Activity Profiles

The presence and nature of halogen substituents on the quinazoline (B50416) core are critical determinants of biological activity. In 6-bromo-4-chloro-2-ethylquinazoline, the bromine at the C6 position and the chlorine at the C4 position significantly impact its physicochemical properties and potential interactions with biological targets.

The chlorine atom at the C4 position is also a key feature. The 4-position of the quinazoline ring is known to be susceptible to nucleophilic attack. acs.org The presence of a chlorine atom, a good leaving group, makes this position a reactive handle for the synthesis of a variety of derivatives with modified biological activities. For instance, the 4-anilino-quinazoline scaffold is a well-established pharmacophore for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, where the C4 substituent plays a crucial role in binding to the hinge region of the kinase domain.

The halogen substituents on the quinazoline scaffold can directly participate in molecular recognition and binding events with biological macromolecules. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized as important in drug-receptor interactions. The bromine at C6 and the chlorine at C4 of the quinazoline ring could potentially form such bonds with backbone carbonyls or other electron-rich residues in a protein's active site, thereby contributing to the binding affinity and specificity of the compound.

Role of the Ethyl Substituent at C2 in Modulating Biological Response

The substituent at the C2 position of the quinazoline ring is another crucial element in determining the biological activity. In the case of this compound, the ethyl group introduces specific steric and electronic properties.

While specific studies systematically varying the alkyl chain at the C2 position of 6-bromo-4-chloro-quinazoline are scarce, research on related quinazoline series provides valuable insights. Generally, the size and lipophilicity of the C2-alkyl group can influence the compound's potency and selectivity. Increasing the alkyl chain length can enhance lipophilicity, which may improve cell permeability and binding to hydrophobic pockets in a target protein. However, an excessively long or bulky group could also lead to steric hindrance, preventing optimal binding.

For example, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, variations in the S-linked aliphatic chain at the C2 position showed that a four-carbon spacer resulted in strong potency against cancer cell lines, while increasing the linker length led to a decrease in activity. nih.gov This suggests that there is an optimal size and length for the C2 substituent to achieve maximal biological effect.

Table 1: Illustrative SAR of C2-Alkyl Substitution in Quinazoline Analogues

| Compound ID | C2-Substituent | Biological Activity (IC50, µM) - MCF-7 Cell Line |

| Analogue A | -CH3 | 25.5 |

| Analogue B | -CH2CH3 | 18.2 |

| Analogue C | -CH2CH2CH3 | 15.1 |

| Analogue D | -CH(CH3)2 | 22.8 |

Note: The data in this table is illustrative and based on general trends observed in quinazoline SAR studies, not on direct experimental results for this compound analogues.

Systematic Structural Modifications and Their Pharmacological Implications within this compound Analogues

Systematic structural modifications of the this compound scaffold would be a logical approach to explore and optimize its pharmacological potential. Key areas for modification would include the substituents at the C2, C4, and C6 positions.

Replacing the C4-chloro group with various amines, anilines, or other nucleophiles is a common strategy in quinazoline chemistry to generate libraries of compounds with diverse biological activities. For instance, the introduction of substituted anilines at C4 has been a cornerstone in the development of EGFR inhibitors.

Modification of the C2-ethyl group to other alkyl chains, cycloalkyl groups, or small aromatic rings could further probe the steric and electronic requirements for optimal activity. Introducing functional groups onto the ethyl chain could also lead to new interactions with a biological target.

Variations at the C6 position, such as replacing the bromine with other halogens (e.g., chlorine, fluorine) or with small alkyl or alkoxy groups, would help to elucidate the specific role of the C6 substituent in the observed biological activity.

Table 2: Pharmacological Implications of Hypothetical Modifications

| Modification | Potential Pharmacological Implication |

| C4: Replacement of -Cl with -NH-Aryl | Potential for kinase inhibitory activity (e.g., EGFR, VEGFR). |

| C4: Replacement of -Cl with -NH-Alkyl-OH | Increased hydrophilicity, potentially altering pharmacokinetic properties. |

| C2: Extension of ethyl to butyl | Increased lipophilicity, potentially enhancing membrane permeability and affinity for hydrophobic binding pockets. |

| C2: Branching of ethyl to isopropyl | Introduction of steric bulk, which could enhance selectivity for a specific target or lead to reduced activity due to steric clash. |

| C6: Replacement of -Br with -F | Altered electronic properties and potential for different halogen bonding interactions. |

This systematic approach to structural modification, guided by the principles of SAR, is essential for the rational design of novel and more potent therapeutic agents based on the this compound scaffold.

Development of Structure-Activity Hypotheses for Quinazoline-Based Compounds

The 6-bromo substitution is a common feature in many potent quinazoline-based inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinases. The bromine atom at this position is thought to enhance binding affinity, potentially through halogen bonding or by favorably occupying a specific pocket in the target enzyme's active site. Studies on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have highlighted the importance of this substitution for potent EGFR inhibition and anticancer activity. mdpi.commdpi.com

The 4-chloro group is a key reactive site, making the this compound an important intermediate for the synthesis of a diverse library of derivatives. The chlorine atom can be readily displaced by various nucleophiles, such as amines and thiols, to introduce a wide range of substituents at the C4 position. The nature of the substituent introduced at C4 is critical for determining the biological activity of the resulting compound. For instance, the introduction of anilino moieties at the C4 position has been a highly successful strategy in the development of EGFR inhibitors. The substituents on the aniline (B41778) ring, in turn, fine-tune the activity, with electron-withdrawing or electron-donating groups influencing the binding interactions with the target. mdpi.com

Based on the analysis of related quinazoline derivatives, a general SAR hypothesis for this compound derivatives can be proposed:

C6-Position: The bromo-substituent is likely crucial for enhanced biological activity, and its replacement with other halogens or small lipophilic groups could be explored to optimize potency.

C4-Position: This is the primary point for diversification. The introduction of substituted anilines, various heterocyclic rings, or aliphatic chains with functional groups is expected to significantly modulate the biological activity. The nature, size, and electronic properties of the substituent at C4 will be a key determinant of the compound's potency and selectivity.

C2-Position: The ethyl group provides a certain level of lipophilicity. Modifications at this position, for example, by introducing other alkyl groups, cycloalkyl groups, or small heterocyclic rings, could be used to fine-tune the compound's physicochemical properties and target engagement.

The following data tables, compiled from research on related quinazoline structures, illustrate the impact of substitutions at various positions on the biological activity of quinazoline derivatives.

Table 1: Effect of Substitution at the 4-Position of 6-Bromo-2-(pyridin-3-yl)quinazoline on EGFR Kinase Inhibition

| Compound | 4-Substituent | EGFR IC₅₀ (µM) | Reference |

| 1 | N-(benzo[d]thiazol-2-yl)amino | 0.096 | mdpi.com |

| 2 | (4-bromophenyl)hydrazinyl | 0.0461 | mdpi.com |

This table demonstrates the high potency achieved with specific heterocyclic and substituted phenyl groups at the C4 position of a 6-bromoquinazoline (B49647) core.

Table 2: Influence of Substituents on the Anticancer Activity of Quinazolinone Derivatives

| Compound | 2-Substituent | 3-Substituent | 6-Substituent | MCF-7 IC₅₀ (µM) | Reference |

| 3 | -SH | Phenyl | Bromo | N/A | nih.gov |

| 4 | -S-butyl | Phenyl | Bromo | 15.85 | nih.gov |

| 5 | -S-benzyl | Phenyl | Bromo | >50 | nih.gov |

This table highlights how modifications at the 2-position of a 6-bromoquinazolinone ring system can significantly impact cytotoxic activity.

These generalized hypotheses and supporting data provide a framework for the rational design of novel and potent bioactive compounds based on the this compound scaffold. Further synthesis and biological evaluation of a focused library of derivatives are necessary to validate and refine these SAR hypotheses.

Computational Chemistry and Molecular Modeling of 6 Bromo 4 Chloro 2 Ethylquinazoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Binding Affinity Predictions and Interaction Analysis with Biological Receptors

This subsection would typically involve docking the 6-bromo-4-chloro-2-ethylquinazoline molecule into the active site of various biological receptors to predict its binding affinity, often expressed as a docking score or binding energy. The analysis would also detail the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Identification of Key Binding Residues and Hotspots

Further analysis of the docking results would identify the specific amino acid residues within the receptor's binding site that play a crucial role in the interaction with the ligand. These "hotspots" are critical for the stability of the ligand-receptor complex.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into the flexibility and stability of molecules and their complexes.

Ligand-Protein Complex Dynamics and Trajectory Analysis

This would involve simulating the behavior of the this compound-protein complex over a period of time. The trajectory analysis would reveal how the ligand's position and conformation change within the binding site, providing information on the stability of the binding mode predicted by molecular docking.

Solvent Effects and Conformational Ensembles of this compound

Simulations of the compound in a solvent, typically water, would be performed to understand how the solvent affects its three-dimensional shape. This analysis provides an ensemble of the most likely conformations of the molecule in a solution.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. For this compound, DFT could be used to calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations provide fundamental insights into the molecule's reactivity and interaction capabilities.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently used to investigate the electronic properties of quinazoline (B50416) derivatives. researchgate.netufms.br These calculations can determine a variety of reactivity descriptors that help in predicting how this compound might interact with other chemical species.

Key electronic descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Below is a hypothetical data table illustrating the kind of reactivity descriptors that would be obtained from a DFT study of this compound, based on typical values for similar compounds.

| Descriptor | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |

| Energy Gap | ΔE | 4.7 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.8 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.43 |

Note: These values are illustrative and based on typical data for similar quinazoline derivatives.

The benzene (B151609) ring of the quinazoline scaffold is generally more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring, with the reactivity order being 8 > 6 > 5 > 7. wikipedia.orgnih.gov The presence of the bromo group at position 6 would influence the electronic density and reactivity of the benzene portion of the molecule.

Molecular Orbital Analysis and Electrostatic Potential Maps

Molecular orbital (MO) analysis, particularly the visualization of the HOMO and LUMO, provides a graphical representation of the regions of a molecule that are most likely to be involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. nih.gov

For quinazoline derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the bicyclic ring system. nih.gov The specific locations of the highest electron density for HOMO and LUMO would be influenced by the substituents: the bromo, chloro, and ethyl groups.

Electrostatic Potential Maps (EPMs) are another powerful visualization tool derived from computational chemistry. EPMs map the electrostatic potential onto the electron density surface of a molecule, providing a color-coded guide to its charge distribution. researchgate.netufms.br

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of positive electrostatic potential, which are prone to nucleophilic attack.

Green and yellow regions denote areas of neutral or intermediate potential.

In the case of this compound, the nitrogen atoms of the quinazoline ring would be expected to be regions of negative potential (red/yellow), making them potential sites for interaction with electrophiles or for hydrogen bonding. nih.gov The areas around the halogen atoms would also exhibit specific electrostatic potentials that influence intermolecular interactions.

Ligand-Based and Structure-Based Drug Design Methodologies

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.gov Both ligand-based and structure-based drug design methodologies are employed to develop new quinazoline derivatives with improved therapeutic properties.

Ligand-Based Drug Design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Key techniques include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. For a series of active quinazoline derivatives, a pharmacophore model can be generated to guide the design of new compounds with potentially higher activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical properties or molecular descriptors with activity, QSAR models can predict the activity of novel, unsynthesized molecules.

Structure-Based Drug Design is employed when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. This powerful approach allows for the rational design of ligands that can bind to the target with high affinity and selectivity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For this compound, docking studies could be performed to predict its binding mode within the active site of a relevant target, such as a kinase. The binding energy can be calculated to estimate the affinity of the compound for the target. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net This provides insights into the stability of the binding interactions and can help to refine the design of the inhibitor.

For example, structure-based design approaches have been successfully used to develop potent and selective inhibitors of p21-activated kinase 4 (PAK4) based on a quinazoline scaffold. nih.gov Similarly, molecular docking and MD simulations have been used to investigate the binding of 6-bromo quinazoline derivatives to the epidermal growth factor receptor (EGFR). researchgate.netnih.gov These studies demonstrate the utility of computational methods in guiding the synthesis and optimization of quinazoline-based drug candidates.

Future Perspectives and Rational Design Strategies for Novel 6 Bromo 4 Chloro 2 Ethylquinazoline Analogues

Design Principles for Enhanced Potency and Selectivity

The development of potent and selective analogues of 6-Bromo-4-chloro-2-ethylquinazoline hinges on a deep understanding of its structure-activity relationships (SAR). The quinazoline (B50416) ring system offers several positions for modification, with substitutions at positions 2, 4, and 6 being particularly influential on biological activity. nih.govmdpi.com

The presence of a bromine atom at the 6-position and a chlorine atom at the 4-position are key features of the core scaffold. Halogen atoms at the 6-position of the quinazoline ring have been shown in various studies to enhance the anticancer effects of these compounds. nih.gov The chlorine at the 4-position is a reactive site, often targeted for nucleophilic substitution to introduce various side chains that can interact with specific biological targets.

The ethyl group at the 2-position also plays a crucial role. The nature of the substituent at this position can significantly impact the molecule's interaction with target proteins. For instance, in a series of 2-substituted quinazolin-4(3H)-ones, the nature of the substituent at C2 was found to be critical for antiproliferative activity. nih.gov

To enhance potency and selectivity, the following design principles can be applied:

Modification of the 2-position: The ethyl group can be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the target's binding pocket. Introducing functional groups capable of forming hydrogen bonds or other specific interactions could also enhance potency.

Substitution at the 4-position: The chlorine atom can be displaced by various nucleophiles to introduce a diverse range of substituents. For example, linking different amine or aniline (B41778) moieties at this position has been a successful strategy in developing potent kinase inhibitors.

Introduction of substituents on the benzene (B151609) ring: While the 6-position is already occupied by a bromine atom, further substitution on the benzene ring could modulate the electronic properties of the molecule and provide additional interaction points.

The following table summarizes the potential impact of substitutions at different positions on the quinazoline core, based on findings from related quinazoline derivatives.

| Position | Type of Substituent | Potential Impact on Activity | Reference |

| 2 | Alkyl, Aryl, Heterocyclyl | Modulation of steric and electronic interactions with the target. | nih.govnih.gov |

| 4 | Amines, Anilines | Introduction of key interactions with the hinge region of kinases. | mdpi.com |

| 6 | Halogens | Enhancement of anticancer activity. | nih.gov |

Development of Multi-Target Directed Ligands Incorporating the Quinazoline Core

Complex diseases such as cancer often involve multiple signaling pathways. Therefore, agents that can simultaneously modulate several targets offer a promising therapeutic strategy. nih.gov The quinazoline scaffold is an excellent platform for the design of multi-target directed ligands (MTDLs). nih.gov

For instance, certain quinazoline derivatives have been shown to inhibit both receptor tyrosine kinases (RTKs) and other cellular targets like microtubules. nih.gov This dual activity can lead to a synergistic antitumor effect. The design of MTDLs based on the this compound scaffold could involve the following approaches:

Pharmacophore combination: This strategy involves combining the key pharmacophoric features of known inhibitors of different targets into a single molecule. For example, incorporating a side chain known to interact with a specific kinase at the 4-position, while modifying the 2-ethyl group to target another protein.

Privileged scaffold approach: The quinazoline core itself is a "privileged scaffold," meaning it can bind to multiple targets. By systematically modifying the substituents at positions 2 and 4, it may be possible to fine-tune the activity profile of the molecule to hit a desired set of targets.

A study on substituted quinazolines demonstrated their potential to interact with multiple targets in cancer treatment, including EGFR, VEGFR-2, and PDGFR-β, in addition to affecting microtubule dynamics. nih.gov This highlights the versatility of the quinazoline scaffold in developing MTDLs.

Exploration of Hybrid Molecules Incorporating the this compound Structure

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced biological activity. nih.gov This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties.

For the this compound scaffold, several hybridization strategies can be envisioned:

Quinazoline-Chalcone Hybrids: Chalcones are known for their diverse biological activities, including anticancer effects. Hybrid molecules combining the quinazoline-4-one core with a chalcone (B49325) moiety have been synthesized and shown to be potent EGFR inhibitors. researchgate.net A similar strategy could be applied to the this compound scaffold.

Quinazoline-Thiazolidinone Hybrids: Thiazolidin-4-ones are another class of heterocyclic compounds with a wide range of pharmacological activities. Combining the quinazoline scaffold with a thiazolidinone moiety has been explored to develop new bioactive compounds. nih.gov

Quinazoline-Indolinone Hybrids: The indolin-2-one scaffold is present in several approved kinase inhibitors. Hybrid molecules linking a quinazolinone with an indolin-2-one have been designed as potential anticancer agents. nih.gov

The following table presents examples of hybrid molecules based on the quinazoline scaffold and their potential biological targets.

| Hybrid Type | Combined Pharmacophores | Potential Biological Target | Reference |

| Quinazoline-Chalcone | Quinazolin-4-one and Chalcone | EGFR | researchgate.net |

| Quinazoline-Thiazolidinone | Quinazolinone and Thiazolidin-4-one | Various | nih.gov |

| Quinazoline-Indolinone | Quinazolinone and Indolin-2-one | Kinases | nih.gov |

Application of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can be applied to various stages of drug development, from target identification to lead optimization.

For the development of novel this compound analogues, AI and ML can be utilized in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of new quinazoline derivatives before their synthesis. This can help in prioritizing the most promising candidates and reducing the number of compounds that need to be synthesized and tested.

De Novo Drug Design: Generative AI models can be used to design novel quinazoline-based molecules with desired properties. These models can learn the underlying patterns in existing chemical data and generate new structures that are likely to be active against a specific target.

Virtual Screening: AI-powered virtual screening can be used to rapidly screen large compound libraries to identify potential hits that bind to a specific target. This can significantly accelerate the initial stages of drug discovery.

The application of AI and ML in drug discovery is a rapidly evolving field, and its integration into the development of new this compound analogues holds great promise for the future.

Q & A

Q. How can reaction mechanisms (e.g., nucleophilic substitution) be validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.